N-benzyl-4-(propan-2-yl)-1,3-benzothiazol-2-amine
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Overview
Description
N-benzyl-4-(propan-2-yl)-1,3-benzothiazol-2-amine is a compound belonging to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(propan-2-yl)-1,3-benzothiazol-2-amine typically involves the condensation of a suitable benzaldehyde derivative with 2-aminobenzothiazole. The reaction is often carried out in the presence of a catalyst such as glacial acetic acid in ethanol. The reaction conditions may vary, but generally, the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include the preparation of intermediates followed by their functionalization. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(propan-2-yl)-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
N-benzyl-4-(propan-2-yl)-1,3-benzothiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, which can lead to the discovery of new therapeutic agents
Industry: It is used in the synthesis of dyes, pigments, and other materials due to its stable chemical structure and reactivity
Mechanism of Action
The mechanism of action of N-benzyl-4-(propan-2-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-4-(propan-2-yl)-1,3-benzothiazol-2-amine include other benzothiazole derivatives such as:
- N-benzyl-4,5-dimethylbenzo[d]thiazol-2-amine
- N-benzylidene-6-nitrobenzo[d]thiazol-2-amine
- 2,4-disubstituted thiazoles .
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group and the benzyl moiety can enhance its interaction with biological targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
N-benzyl-4-propan-2-yl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-12(2)14-9-6-10-15-16(14)19-17(20-15)18-11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKLIQZUJWYAFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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